molecular formula C9H5ClO3 B2787283 2-Chloro-1-benzofuran-3-carboxylic acid CAS No. 1547038-75-4

2-Chloro-1-benzofuran-3-carboxylic acid

Cat. No.: B2787283
CAS No.: 1547038-75-4
M. Wt: 196.59
InChI Key: FCXHUZXOZBUVLD-UHFFFAOYSA-N
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Description

2-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the benzofuran ring.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. The process typically includes the following steps:

Another method involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while esterification reactions produce ester derivatives of this compound .

Scientific Research Applications

2-Chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-benzofuran-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    2-Fluoro-1-benzofuran-3-carboxylic acid: Contains a fluorine atom instead of chlorine.

    2-Iodo-1-benzofuran-3-carboxylic acid: Features an iodine atom in place of chlorine.

Uniqueness

2-Chloro-1-benzofuran-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogen-substituted benzofuran derivatives. The specific positioning of the chlorine atom and the carboxylic acid group also contributes to its distinct chemical and physical properties .

Properties

IUPAC Name

2-chloro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXHUZXOZBUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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